molecular formula C7H4BrClF3NO B1413572 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline CAS No. 1804384-26-6

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1413572
CAS No.: 1804384-26-6
M. Wt: 290.46 g/mol
InChI Key: VSWDJRAXBOJXPH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a derivative of aniline, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. For instance, starting with 2-chloroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy iodide or similar reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxy group intact .

Scientific Research Applications

4-Bromo-2-chloro-3-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and chlorine atoms along with the trifluoromethoxy group makes 4-Bromo-2-chloro-3-(trifluoromethoxy)aniline unique.

Properties

IUPAC Name

4-bromo-2-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWDJRAXBOJXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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